7-ethyl-1H-furo[2,3-g]indazole

Synthetic chemistry Process development Medicinal chemistry scale-up

Exclusive scaffold for selective 5-HT2C agonist development. 7-Ethyl core provides optimal 5-HT2C affinity (Ki=0.89 nM) with 15-fold selectivity over 5-HT2A, outperforming 7-methyl, 7-isopropyl, and unsubstituted analogs. Achieved in 79% yield—2.4× higher than 7-methyl. Essential precursor for YM348. Procure for obesity, schizophrenia, fibromyalgia programs.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 372163-83-2
Cat. No. B2843390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-1H-furo[2,3-g]indazole
CAS372163-83-2
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESCCC1=CC2=C(O1)C=CC3=C2NN=C3
InChIInChI=1S/C11H10N2O/c1-2-8-5-9-10(14-8)4-3-7-6-12-13-11(7)9/h3-6H,2H2,1H3,(H,12,13)
InChIKeyKHOPERVAFWZDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-1H-furo[2,3-g]indazole (CAS 372163-83-2): Procurement-Grade Furoindazole Intermediate for 5-HT2C Agonist Synthesis


7-Ethyl-1H-furo[2,3-g]indazole (CAS 372163-83-2) is a heterocyclic compound characterized by a fused tricyclic furo[2,3-g]indazole core bearing an ethyl substituent at the 7-position, with a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol . It serves as the essential synthetic intermediate for constructing (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), a potent and orally active 5-HT2C receptor agonist with an EC50 of 1.0 nM at human 5-HT2C receptors [1]. The compound's strategic value derives from its position as the optimal scaffold within the furo[2,3-g]indazole series, where the 7-ethyl substituent uniquely balances target binding affinity with subtype selectivity, an attribute not replicated by the 7-methyl, 7-isopropyl, or unsubstituted core analogs [2].

Why 7-Ethyl-1H-furo[2,3-g]indazole Cannot Be Replaced by Unsubstituted or Alternative 7-Alkyl Furoindazole Cores in 5-HT2C Agonist Programs


The furo[2,3-g]indazole scaffold tolerates a wide range of 7-position substituents, but each alkyl variant produces quantitatively distinct pharmacological profiles in the downstream amine derivatives. The unsubstituted core (7g-derived amine) yields sub-nanomolar 5-HT2C binding affinity (Ki = 0.20 nM) but only 4-fold selectivity over 5-HT2A receptors, which is inadequate for CNS programs requiring minimized serotonergic side effects [1]. The 7-methyl analog (7h) improves selectivity to 7-fold but at a moderate affinity cost (Ki = 0.30 nM), while the 7-isopropyl variant (7j) causes a near-complete loss of 5-HT2C affinity (Ki = 20 nM) that renders it unsuitable for further development [1]. Only the 7-ethyl substituent delivers the optimal balance: a slight affinity reduction (Ki = 0.89 nM) compensated by a dramatic improvement in 5-HT2A/2C selectivity to 15-fold at the binding level and 93-fold at the functional level [1][2]. Substituting any other 7-alkyl furoindazole core in the synthesis of 5-HT2C-targeting amine derivatives will produce compounds with either poor selectivity (unsubstituted, isopropyl) or inferior overall target engagement (isopropyl), undermining program objectives. Furthermore, synthetic yields for the core intermediate itself differ substantially: the 7-ethyl derivative is obtained in 79% yield, compared to only 33% for the 7-methyl analog and 40% for the unsubstituted parent, directly impacting cost-of-goods at scale [1].

Quantitative Differentiation Evidence for 7-Ethyl-1H-furo[2,3-g]indazole (CAS 372163-83-2) Versus Closest Analogs


Synthetic Yield: 7-Ethyl Core Intermediate Achieves 2.0–2.4× Higher Yield Than 7-Methyl and Unsubstituted Analogs

In the dehydration/aromatization step converting 4,5-dihydrofuroindazole precursors to the fully aromatic furo[2,3-g]indazole core, the 7-ethyl derivative (3i) was obtained in 79% isolated yield, compared to 33% for the 7-methyl analog (3h) and 40% for the unsubstituted 1H-furo[2,3-g]indazole (3g) under analogous reaction conditions [1]. This represents a 2.4-fold yield advantage over the 7-methyl intermediate and a 2.0-fold advantage over the unsubstituted core, directly translating to reduced raw material costs and higher throughput in multi-step synthetic sequences where this intermediate is a late-stage precursor.

Synthetic chemistry Process development Medicinal chemistry scale-up

5-HT2A/2C Binding Selectivity: 7-Ethyl Core Delivers 3.8-Fold Higher Selectivity Than Unsubstituted and 2.1-Fold Higher Than 7-Methyl

In a systematic SAR study of 7-position substituents on the furo[2,3-g]indazole scaffold, the Ki values of the (S)-2-aminopropyl derivatives at cloned human 5-HT2C and 5-HT2A receptors were determined by radioligand binding assays [1]. The 7-ethyl derivative (7i/YM348) exhibited a Ki of 0.89 nM at 5-HT2C and 13 nM at 5-HT2A, yielding a 5-HT2A/2C selectivity ratio of 15-fold. The unsubstituted analog (7g) showed higher absolute 5-HT2C affinity (Ki = 0.20 nM) but only 4-fold selectivity (5-HT2A Ki = 0.78 nM). The 7-methyl analog (7h) gave intermediate values (Ki 5-HT2C = 0.30 nM, 5-HT2A = 2.1 nM, selectivity 7-fold). The 7-isopropyl analog (7j) suffered a severe affinity loss (5-HT2C Ki = 20 nM) with only 4-fold selectivity. Thus, the 7-ethyl substitution uniquely achieves a 3.8-fold selectivity improvement over the unsubstituted core and a 2.1-fold improvement over 7-methyl, while maintaining sub-nanomolar target affinity [1].

Serotonin receptor pharmacology Structure-activity relationship Selectivity optimization

Functional Selectivity: 7-Ethyl-Derived YM348 Achieves 93-Fold 5-HT2A/2C Functional Selectivity, 12-Fold Higher Than Ro60-0175

Functional agonist activities were determined by measuring myo-[3H]inositol turnover in CHO or HEK293-EBNA cells expressing cloned human 5-HT2 receptor subtypes [1]. The 7-ethyl-derived compound YM348 (7i) exhibited an EC50 of 1.0 nM at 5-HT2C receptors with 76% efficacy (Emax), and an EC50 of 93 nM at 5-HT2A receptors, yielding a functional 5-HT2A/2C selectivity of 93-fold. In contrast, the reference 5-HT2C agonist Ro60-0175 showed an EC50 of 52 nM at 5-HT2C (52-fold less potent than YM348) with only 7.7-fold 5-HT2A/2C selectivity [1]. mCPP, a non-selective 5-HT2C agonist, showed an EC50 of 120 nM (120-fold less potent than YM348) with only 1.3-fold selectivity [1]. Clinically advanced comparators show similar gaps: lorcaserin (EC50 5-HT2C = 39 nM, Ki = 13–15 nM) [2] and vabicaserin (EC50 5-HT2C = 8 nM) [3] are 8–39-fold less potent at the functional level than YM348, underscoring the unique potency-selectivity profile enabled by the 7-ethyl furoindazole scaffold.

Functional agonism 5-HT2C receptor In vitro pharmacology Therapeutic window

Furo[2,3-g]indazole Core Outperforms Alternative Fused Heteroaromatic Scaffolds by 7–295-Fold in 5-HT2C Binding Affinity

In a scaffold comparison study, several fused heteroaromatic replacements at the 6,7-position of the indazole core were evaluated for 5-HT2C binding affinity [1]. The furo[2,3-g]indazole derivative (7g) achieved a Ki of 0.20 nM at 5-HT2C receptors, representing the highest affinity among all tested scaffolds. The thiophene-fused analog (7r) showed a 7-fold reduction in affinity (Ki = 1.4 nM), while the oxazole-fused analog (7s) exhibited a dramatic 295-fold loss of affinity (Ki = 59 nM). The 6,7-dichloroindazole derivative (7d), representing a non-fused heteroaromatic comparator, showed a 20-fold lower affinity (Ki = 4.0 nM). The paper explicitly identified the 1H-furo[2,3-g]indazole template as the 'preferable template because of its affinity for 5-HT2C receptors,' upon which further 7-ethyl optimization was pursued to improve selectivity [1].

Scaffold hopping Heterocyclic chemistry Medicinal chemistry Binding affinity

In Vivo Oral Efficacy: YM348 Demonstrates 10-Fold Lower Effective Dose Range Than Lorcaserin in a Translational Fibromyalgia Pain Model

In a reserpine-induced myalgia (RIM) rat model of fibromyalgia, three 5-HT2C receptor agonists were compared for their ability to recover muscle pressure thresholds following systemic administration [1]. YM348 (derived from the 7-ethyl furoindazole core) was effective at an oral dose range of 0.03–0.3 mg/kg, while lorcaserin required a 10-fold higher oral dose range of 0.3–3 mg/kg to achieve comparable efficacy, and vabicaserin required 0.3–3 mg/kg via subcutaneous administration [1]. In the penile erection model (a 5-HT2C-mediated response in rats), YM348 showed a minimum effective dose (MED) of 0.3 mg/kg p.o., while mCPP required 0.3 mg/kg p.o. and Ro60-0175 required 0.03 mg/kg p.o.; however, Ro60-0175 achieved this potency at the cost of poor 5-HT2A/2C selectivity (7.7-fold vs. 93-fold for YM348) [2]. Additionally, YM348's effects in both models were completely inhibited by the selective 5-HT2C antagonist SB242084, confirming mechanism specificity [1][3].

In vivo pharmacology Oral bioavailability Pain models Translational research

Procurement-Relevant Application Scenarios for 7-Ethyl-1H-furo[2,3-g]indazole (CAS 372163-83-2) in CNS Drug Discovery and Chemical Biology


5-HT2C Agonist Lead Optimization: SAR-Driven Derivatization at the Indazole N1 Position

Medicinal chemistry teams pursuing selective 5-HT2C agonists for obesity, schizophrenia, fibromyalgia, or sexual dysfunction should procure 7-ethyl-1H-furo[2,3-g]indazole as the exclusive core scaffold for N1-alkylation campaigns. The quantitative SAR evidence demonstrates that the 7-ethyl substituent provides a 15-fold 5-HT2A/2C binding selectivity window (vs. 4-fold for unsubstituted and 7-fold for 7-methyl cores) while maintaining sub-nanomolar 5-HT2C affinity [1]. N1-alkylation with (S)-propylene oxide proceeds in 49% yield to afford the key intermediate (2R)-1-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)propan-2-ol, which is subsequently converted to YM348 [2]. Using any alternative 7-alkyl furoindazole core at this step will produce derivatives with quantitatively inferior selectivity profiles, as exhaustively documented in the Shimada et al. (2008) SAR tables [1].

Chemical Biology Tool Compound Synthesis: Selective 5-HT2C Receptor Probe Development

Investigators developing chemical probes for deconvoluting 5-HT2C versus 5-HT2A receptor function in native tissues or in vivo require the 7-ethyl furoindazole core to achieve the 93-fold functional selectivity uniquely demonstrated by YM348 [1]. The 52-fold potency gap between YM348 (EC50 = 1.0 nM) and the widely used reference agonist Ro60-0175 (EC50 = 52 nM) means that probe compounds derived from the 7-ethyl core can be used at concentrations that fully occupy 5-HT2C receptors while producing negligible 5-HT2A activation, an experimental window not achievable with Ro60-0175-based probes (7.7-fold selectivity) [1]. The mechanism specificity is further validated by complete blockade with the selective 5-HT2C antagonist SB242084 in both penile erection and hypolocomotion models [3].

Preclinical In Vivo Efficacy Studies: Oral 5-HT2C Agonist Candidates for Metabolic and Pain Indications

For programs requiring orally bioavailable 5-HT2C agonists, the 7-ethyl furoindazole scaffold provides an established in vivo efficacy benchmark. YM348 achieves significant reversal of muscular hyperalgesia in the reserpine-induced myalgia rat model at 0.03–0.3 mg/kg p.o., a 10-fold lower dose range than lorcaserin (0.3–3 mg/kg p.o.) [4]. This potency advantage reduces the API mass required per in vivo study, directly lowering compound procurement costs for efficacy screening cascades. The scaffold has demonstrated oral activity in three independent in vivo models (penile erection, hypolocomotion, and fibromyalgia pain), providing a multi-validated starting point for structure–activity relationship expansion [1][3][4].

Process Chemistry Scale-Up: Cost-Efficient Multi-Gram Synthesis of Furoindazole Building Blocks

The 7-ethyl furoindazole core can be synthesized at 79% yield from the 4,5-dihydro-7-ethyl precursor using Pd/C-mediated dehydrogenation with diethyl fumarate in ethylene glycol over 5 hours [2], or via the Shimada (2004) route involving HCl-mediated concomitant dehydration and aromatization of 4,5-dihydro-7-(1-hydroxyethyl)indazole [5]. The 79% yield is 2.0–2.4-fold higher than that of the 7-methyl and unsubstituted analogs under comparable conditions, making the 7-ethyl derivative the most process-friendly member of the furoindazole series for multi-gram supply [1]. Commercially, the compound is available at 97–98% purity from multiple suppliers including Macklin (5009 RMB/1g) and Fluorochem (92% grade), with CymitQuimica offering 100 mg at €343 for European procurement .

Quote Request

Request a Quote for 7-ethyl-1H-furo[2,3-g]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.